molecular formula C12H14BrN3O2 B6315367 5-(Boc-amino)-6-bromo-1H-indazole CAS No. 1799835-16-7

5-(Boc-amino)-6-bromo-1H-indazole

Cat. No.: B6315367
CAS No.: 1799835-16-7
M. Wt: 312.16 g/mol
InChI Key: MSTCOTHOOSFIRZ-UHFFFAOYSA-N
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Description

5-(Boc-amino)-6-bromo-1H-indazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a bromine atom attached to an indazole ring. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, ensuring that the amino group does not react under certain conditions. The indazole ring is a bicyclic structure that is often found in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)-6-bromo-1H-indazole typically involves the protection of the amino group with a Boc group followed by bromination of the indazole ring. One common method involves the reaction of 5-amino-1H-indazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)-6-bromo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Boc-amino)-6-bromo-1H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Boc-amino)-6-bromo-1H-indazole is unique due to the presence of both the Boc-protected amino group and the bromine atom. This combination allows for selective reactions and protection strategies, making it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-10-4-7-6-14-16-9(7)5-8(10)13/h4-6H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTCOTHOOSFIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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